molecular formula C18H19ClN2O B5773266 N-(5-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

Cat. No.: B5773266
M. Wt: 314.8 g/mol
InChI Key: JYWSCVVWRNLHOZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring and a dihydroisoquinoline moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and 3,4-dihydroisoquinoline.

    Acylation Reaction: The amine group of 5-chloro-2-methylphenylamine is acylated using an appropriate acylating agent such as acetyl chloride or acetic anhydride to form the corresponding acetamide.

    Coupling Reaction: The acetamide is then coupled with 3,4-dihydroisoquinoline under suitable conditions, often involving a catalyst such as a Lewis acid (e.g., aluminum chloride) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and reaction time.

    Purification Processes: Implementing purification processes like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide: can be compared with other acetamide derivatives such as:

Uniqueness

  • The presence of the chloro group at the 5-position of the phenyl ring and the specific substitution pattern on the dihydroisoquinoline moiety make this compound unique in terms of its chemical properties and potential biological activities.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-13-6-7-16(19)10-17(13)20-18(22)12-21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWSCVVWRNLHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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